molecular formula C10H15BrCl2N2 B13654059 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B13654059
M. Wt: 314.05 g/mol
InChI Key: HKOUOZWRGGNCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H13BrN2·2HCl . It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride typically involves the bromination of 2-(piperidin-2-yl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Comparison: While these compounds share structural similarities with 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, they differ in the position and nature of the substituents. These differences can lead to variations in their chemical reactivity and biological activity. For example, the presence of a nitro group in 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine can significantly alter its electronic properties and reactivity compared to this compound .

Properties

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314.05 g/mol

IUPAC Name

5-bromo-2-piperidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H13BrN2.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H

InChI Key

HKOUOZWRGGNCPP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.